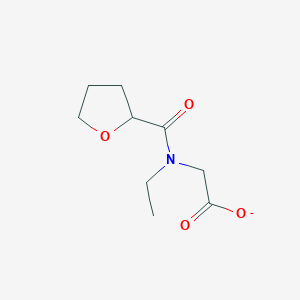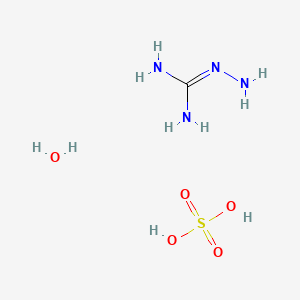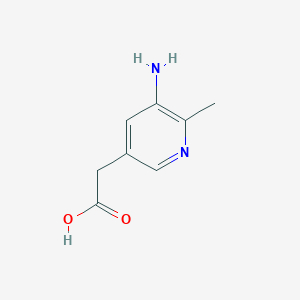
2-(5-amino-6-methylpyridin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-6-methylpyridin-3-yl)acetic acid is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an acetic acid moiety attached to the 3rd position. Pyridine derivatives are known for their diverse biological activities and are widely used in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-6-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-6-methylpyridine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-amino-6-methylpyridine in a suitable solvent such as ethanol.
- Add bromoacetic acid to the solution.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and neutralize with a base such as sodium hydroxide.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-amino-6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-nitro-6-methylpyridin-3-yl)acetic acid.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-6-methylpyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-amino-6-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(5-amino-6-methylpyridin-3-yl)acetic acid can be compared with other similar compounds such as:
2-(5-nitro-6-methylpyridin-3-yl)acetic acid: Differing by the presence of a nitro group instead of an amino group.
2-(5-amino-6-ethylpyridin-3-yl)acetic acid: Differing by the presence of an ethyl group instead of a methyl group.
2-(5-amino-6-methylpyridin-3-yl)propionic acid: Differing by the presence of a propionic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-(5-amino-6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(9)2-6(4-10-5)3-8(11)12/h2,4H,3,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
BSANBYGNDBYZDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


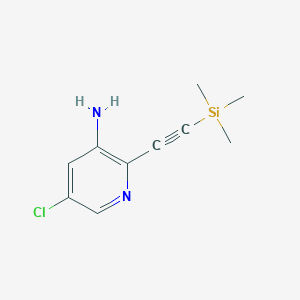



![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

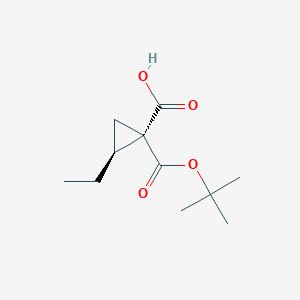
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
